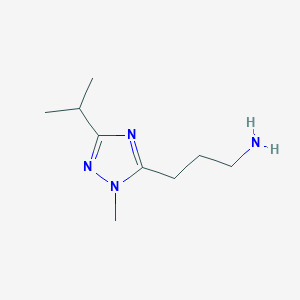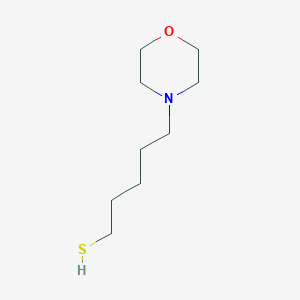
5-Morpholinopentane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Morpholinopentane-1-thiol is a chemical compound that features a morpholine ring attached to a pentane chain with a thiol group at the terminal position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholinopentane-1-thiol typically involves the reaction of morpholine with a suitable pentane derivative that contains a leaving group, followed by the introduction of a thiol group. One common method involves the use of 1-bromopentane, which reacts with morpholine under basic conditions to form 5-morpholinopentane. The thiol group can then be introduced through a nucleophilic substitution reaction using thiourea followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Morpholinopentane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Thioethers or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Morpholinopentane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of thiol-based redox biology and as a probe for thiol-disulfide exchange reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of thiol-containing drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of 5-Morpholinopentane-1-thiol is primarily related to its thiol group, which can participate in redox reactions and form covalent bonds with other molecules. The thiol group can interact with metal ions, proteins, and other biological molecules, influencing various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler compound with a similar ring structure but without the pentane chain and thiol group.
Pentane-1-thiol: Contains the thiol group but lacks the morpholine ring.
5-Morpholinopentane: Similar structure but without the thiol group.
Uniqueness
5-Morpholinopentane-1-thiol is unique due to the combination of the morpholine ring and the thiol group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H19NOS |
|---|---|
Molekulargewicht |
189.32 g/mol |
IUPAC-Name |
5-morpholin-4-ylpentane-1-thiol |
InChI |
InChI=1S/C9H19NOS/c12-9-3-1-2-4-10-5-7-11-8-6-10/h12H,1-9H2 |
InChI-Schlüssel |
MUZKLTAIDNNPOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


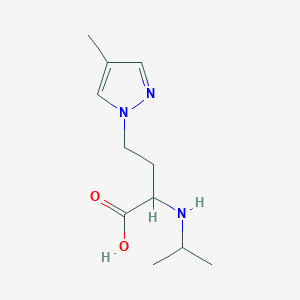
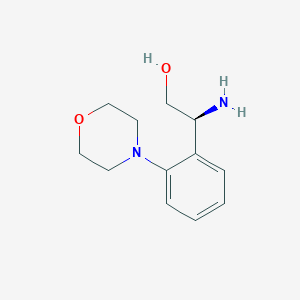
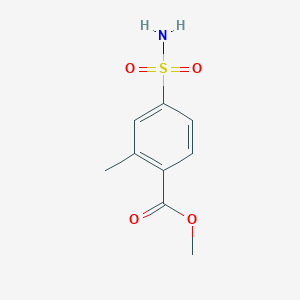
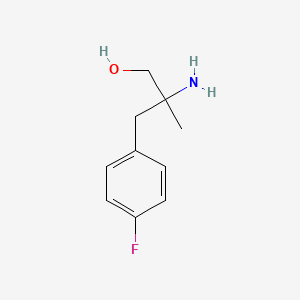
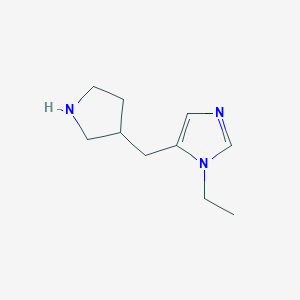
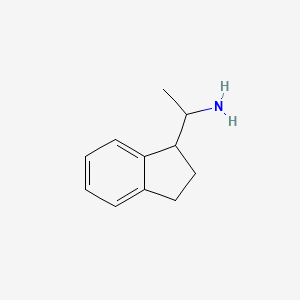
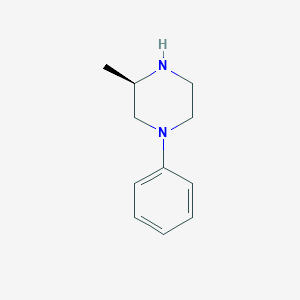
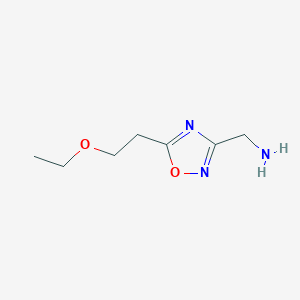
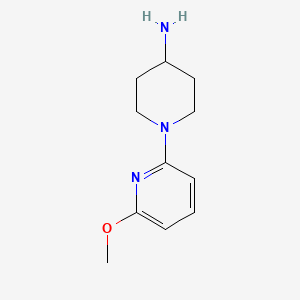
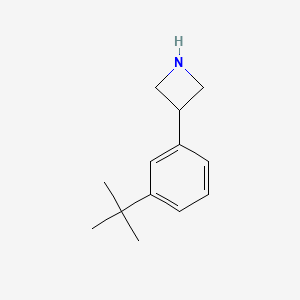
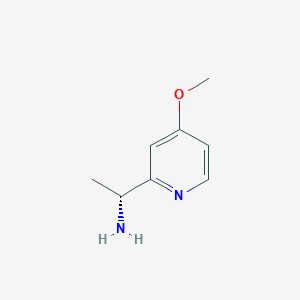
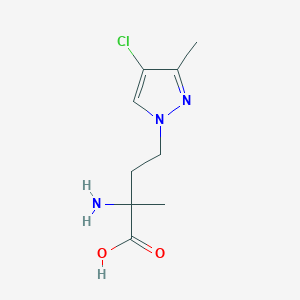
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)
